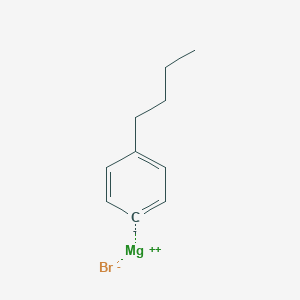

4-N-Butylphenylmagnesium bromide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;butylbenzene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13.BrH.Mg/c1-2-3-7-10-8-5-4-6-9-10;;/h5-6,8-9H,2-3,7H2,1H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMDVPPVFTDVJOF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=[C-]C=C1.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-tert-Butylphenylmagnesium Bromide: Synthesis, Applications, and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of a Bulky Grignard Reagent

In the vast landscape of organometallic chemistry, Grignard reagents stand as a cornerstone for carbon-carbon bond formation. Among these, 4-tert-butylphenylmagnesium bromide has carved a niche for itself as a valuable tool in the synthesis of complex organic molecules. This guide provides a comprehensive overview of this reagent, from its synthesis and characterization to its applications and safe handling.

Initially, it is pertinent to address the nomenclature. While the query for "4-n-butylphenylmagnesium bromide" is a valid chemical structure, the overwhelmingly prevalent and commercially available isomer is 4-tert-butylphenylmagnesium bromide (CAS Number: 63488-10-8) . This preference in the chemical literature and commercial catalogs is not accidental. The tertiary butyl group's electronic and steric properties confer a unique stability and reactivity profile to the molecule, making it a preferred building block in many synthetic routes. The greater stability of the tertiary carbocation and radical intermediates likely contributes to more predictable and less rearrangement-prone reactions compared to its n-butyl counterpart.[1][2] This guide will, therefore, focus on the technically significant and widely utilized 4-tert-butylphenylmagnesium bromide.

This reagent is an organomagnesium compound widely employed in organic synthesis for the creation of carbon-carbon bonds.[3] Its utility is particularly pronounced in cross-coupling reactions and as a potent nucleophile for addition to carbonyls and other electrophilic centers.

Physicochemical Properties and Specifications

Solutions of 4-tert-butylphenylmagnesium bromide are typically brownish liquids and are commercially available in various concentrations, commonly in ethereal solvents like diethyl ether or tetrahydrofuran (THF).[4][5]

| Property | Value | Source |

| CAS Number | 63488-10-8 | [4][5][6] |

| Molecular Formula | C₁₀H₁₃BrMg | [6] |

| Molecular Weight | 237.42 g/mol | [5][6] |

| Appearance | Brown liquid | [4] |

| Typical Solvents | Diethyl ether, Tetrahydrofuran (THF) | [5] |

| Reaction Suitability | Grignard Reactions | [4][5] |

Synthesis of 4-tert-Butylphenylmagnesium Bromide: A Detailed Protocol

The synthesis of 4-tert-butylphenylmagnesium bromide follows the general principle of Grignard reagent formation: the reaction of an organohalide with magnesium metal in an anhydrous ethereal solvent. The following protocol is adapted from a well-established procedure for the synthesis of phenylmagnesium bromide from Organic Syntheses.[7]

Experimental Workflow: Grignard Reagent Synthesis

Caption: The catalytic cycle for the Kumada cross-coupling reaction, showcasing the key steps of oxidative addition, transmetalation, and reductive elimination.

Experimental Protocol: Nickel-Catalyzed Kumada Coupling of 4-tert-Butylphenylmagnesium Bromide with 2-Bromonaphthalene

The following is a representative protocol for a Kumada cross-coupling reaction.

Materials:

-

4-tert-butylphenylmagnesium bromide solution in THF

-

2-Bromonaphthalene

-

Nickel(II) chloride (NiCl₂) or a hydrated form like NiCl₂·(H₂O)₁.₅ [8]* Anhydrous Tetrahydrofuran (THF)

-

Aqueous work-up solutions (e.g., saturated NH₄Cl, water, brine)

-

Drying agent (e.g., MgSO₄ or Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Reaction Setup: In a flame-dried, inert-atmosphere flask, dissolve 2-bromonaphthalene in anhydrous THF.

-

Catalyst Addition: Add the nickel(II) chloride catalyst to the solution.

-

Grignard Addition: Cool the mixture to the desired temperature (e.g., 0 °C or -10 °C) and slowly add the solution of 4-tert-butylphenylmagnesium bromide via syringe or cannula.

-

Reaction Monitoring: Allow the reaction to stir at the specified temperature for the required time (typically 30 minutes to a few hours). [8]The progress can be monitored by techniques such as TLC or GC-MS.

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether.

-

Washing: Wash the combined organic layers with water and then brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the desired 2-(4-tert-butylphenyl)naphthalene.

Safety and Handling: A Self-Validating System

Grignard reagents are highly reactive and require careful handling to ensure safety. [9]A self-validating safety protocol involves a combination of engineering controls, administrative procedures, and personal protective equipment.

Core Safety Requirements:

-

Anhydrous Conditions: Grignard reagents react violently with water. All glassware must be scrupulously dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (nitrogen or argon).

-

Exothermic Nature: The formation of Grignard reagents is highly exothermic and can lead to a runaway reaction if the addition of the alkyl halide is too rapid. Always have a cooling bath ready.

-

Flammability: The ethereal solvents used are extremely flammable. Ensure there are no ignition sources in the vicinity.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate gloves.

-

Quenching: Unreacted Grignard reagent must be quenched carefully by the slow addition of a proton source, typically in a cooled solution.

Hazard and Mitigation Table

| Hazard | Risk | Mitigation |

| Reaction with Water/Protic Solvents | Violent reaction, gas evolution, potential fire | Use flame-dried glassware, anhydrous solvents, and an inert atmosphere. |

| Exothermic Reaction | Runaway reaction, boiling of solvent, fire | Slow, controlled addition of the halide; use of a cooling bath. |

| Flammable Solvents (Ether, THF) | Fire and explosion | Work in a well-ventilated fume hood, away from ignition sources. |

| Pyrophoric Nature (in some cases) | Spontaneous ignition on contact with air | Handle under an inert atmosphere. |

| Corrosive | Skin and eye burns | Wear appropriate PPE, including safety goggles and gloves. |

Conclusion

4-tert-Butylphenylmagnesium bromide is a powerful and versatile Grignard reagent with significant applications in modern organic synthesis, particularly in the construction of sterically hindered biaryl systems through Kumada cross-coupling. Its prevalence over the n-butyl isomer is rooted in fundamental principles of chemical stability. By understanding its synthesis, reactivity, and adhering to strict safety protocols, researchers can effectively harness the synthetic potential of this important organometallic compound.

References

-

Crawford, H. M., Saeger, M. E., & Warneke, F. E. (n.d.). The Reaction of n-Butylmagnesium Bromide with Some Aromatic Ketones. Journal of the American Chemical Society. Retrieved from [Link]

-

IndiaMART. (n.d.). Liquid 4 Tert Butylphenylmagnesium Bromide. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Phenylmagnesium bromide. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of compound 4 h by Kumada cross coupling. Conditions. Retrieved from [Link]

-

PubChem. (n.d.). 4-tert-Butylphenylmagnesium bromide solution. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). (2s,3s)-(+)-(3-phenylcyclopropyl)methanol. Retrieved from [Link]

-

Vaia. (n.d.). Propose a synthesis for n-butane from n-butylbromide using the Grignard Reaction. Retrieved from [Link]

-

Xu, B., & Tang, W. (n.d.). Ligand-free nickel-catalyzed Kumada couplings of aryl bromides with tert-butyl Grignard reagents. ScienceDirect. Retrieved from [Link]

-

Wikipedia. (n.d.). Butylmagnesiumbromid. Retrieved from [Link]

-

Royal Society of Chemistry. (2013, May 3). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Process hazard evaluation and exothermic mechanism for the synthesis of n-butylmagnesium bromide Grignard reagent in different solvents. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 9.3: Stability of Alkyl Radicals. Retrieved from [Link]

-

Quora. (2017, August 16). What is the stability of primary, secondary, and tertiary carbocation using the concept of hyperconjugation? Retrieved from [Link]

-

CatSci. (n.d.). Technical Piece THE STABILITY OF ORGANOMETALLICS. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of t-butylmagnesium bromide. Retrieved from [Link]

-

Pearson. (2022, July 22). Kumada Coupling Reaction: Videos & Practice Problems. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Kumada Coupling. Retrieved from [Link]

-

Rieke Metals Products & Services. (n.d.). 4-tert-Butylphenylmagnesium bromide | #G0060. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. quora.com [quora.com]

- 3. indiamart.com [indiamart.com]

- 4. 4-TERT-BUTYLPHENYLMAGNESIUM BROMIDE | 63488-10-8 [chemicalbook.com]

- 5. 4-叔丁基苯基溴化镁 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-tert-Butylphenylmagnesium bromide solution | C10H13BrMg | CID 4608371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. html.rhhz.net [html.rhhz.net]

- 9. catsci.com [catsci.com]

Technical Guide: 4-n-Butylphenylmagnesium Bromide

Structure, Synthesis, and Application in Soft Matter Materials

Executive Summary

4-n-butylphenylmagnesium bromide (Ar-MgBr) is a specialized aryl Grignard reagent primarily utilized as a nucleophilic building block in the synthesis of liquid crystals (nematogens) and pharmaceutical intermediates.[1][2] Unlike its more sterically hindered analog, 4-tert-butylphenylmagnesium bromide, the n-butyl variant introduces a flexible, lipophilic alkyl chain essential for inducing specific phase transition temperatures in mesogenic compounds (e.g., 4-alkyl-4'-cyanobiphenyls).

This guide provides a rigorous technical analysis of its solution-state structure, a validated in situ synthesis protocol, and critical handling parameters for high-fidelity cross-coupling applications.

Part 1: Structural & Electronic Architecture

The Solution-State Complex (Schlenk Equilibrium)

In solution, 4-n-butylphenylmagnesium bromide does not exist as a static R-Mg-Br monomer. It is governed by the Schlenk equilibrium , a dynamic exchange between the organomagnesium halide, the diorganomagnesium species, and magnesium halide salts.

The position of this equilibrium is solvent-dependent:

-

Diethyl Ether (Et₂O): Favors the monomeric species due to weaker solvation of MgBr₂.

-

Tetrahydrofuran (THF): Shifts equilibrium toward the disproportionated species (

) because THF strongly coordinates with and stabilizes

Key Structural Feature: The para-n-butyl group exerts a weak electron-donating effect (+I) via hyperconjugation. While it increases the nucleophilicity of the carbon-magnesium bond relative to a naked phenyl ring, its primary function is steric elongation, crucial for the anisotropy required in liquid crystal precursors.

Visualization: Schlenk Equilibrium Dynamics

The following diagram illustrates the dynamic equilibrium in etherial solvents.

Figure 1: The Schlenk equilibrium pathway. In THF, the equilibrium shifts right; in Et₂O, it stays left.

Part 2: Synthesis & Mechanistic Validation

Precursor Selection & Safety

Commercial solutions of the n-butyl variant are rare compared to the tert-butyl isomer. Standard practice is in situ generation .

-

Precursor: 1-Bromo-4-n-butylbenzene (CAS: 41492-05-1).

-

Solvent: Anhydrous THF (inhibitor-free) or Diethyl Ether.

-

Activator: Iodine (

) or 1,2-Dibromoethane.

Validated Synthesis Protocol

Objective: Generate a 1.0 M solution of 4-n-butylphenylmagnesium bromide.

Step-by-Step Methodology:

-

Activation: Flame-dry a 3-neck round-bottom flask under Argon flow. Add Magnesium turnings (1.1 eq) and a single crystal of Iodine.

-

Initiation: Add minimal anhydrous THF to cover Mg. Add 5% of the total 1-bromo-4-n-butylbenzene volume. Heat gently with a heat gun until the iodine color fades and turbulence (ether boiling) begins.

-

Propagation: Dilute the remaining bromide in THF (1:1 v/v). Add dropwise via an addition funnel to maintain a gentle, self-sustaining reflux.

-

Critical Control: If reflux stops, stop addition immediately. Re-initiate with heat. Accumulation of unreacted bromide can lead to a runaway exotherm (Wurtz coupling side-reaction).

-

-

Digestion: Once addition is complete, reflux at 65°C (THF) for 1 hour to consume residual halide.

-

Filtration: Cannula-transfer the dark grey/brown solution through a glass frit to remove unreacted Mg.

Visualization: Synthesis Workflow

Figure 2: Step-by-step workflow for the in situ generation of the Grignard reagent.

Part 3: Quality Control (Titration)

Never assume the theoretical yield (usually 80-90%). Titration is mandatory before use in stoichiometric coupling.

Method: Knochel Titration (LiCl/Iodine)

This method is superior to simple acid/base titration as it distinguishes active Grignard from basic impurities (like oxides).

-

Reagent: Weigh accurately ~100 mg

into a dry vial. Dissolve in 2 mL of 0.5 M LiCl in anhydrous THF. -

Titration: Add the Grignard solution dropwise via a precise syringe to the iodine solution at 0°C.

-

Endpoint: The solution transitions from dark brown

colorless. -

Calculation:

Part 4: Reactivity & Applications

Kumada-Corriu Cross-Coupling

The primary utility of 4-n-butylphenylmagnesium bromide is introducing the butyl-phenyl moiety into bi-aryl systems, a core structural motif in nematic liquid crystals (e.g., 4-butyl-4'-cyanobiphenyl).

Reaction Scheme:

Data: Catalyst Efficiency for 4-n-butylphenyl Coupling

| Catalyst System | Solvent | Yield (%) | Notes |

| Ni(dppp)Cl₂ | THF | 92% | Standard for aryl-aryl coupling. Fast. |

| Pd(PPh₃)₄ | Toluene/THF | 78% | Slower; prone to |

| Fe(acac)₃ | THF/NMP | 65% | Cheaper, but requires strict temperature control (-20°C). |

Nucleophilic Addition

Reacts with nitriles to form ketones (after hydrolysis), useful for synthesizing liquid crystal precursors with acyl tails.

-

Substrate: Alkyl Nitriles (

) -

Product: 4-butylphenyl ketones.

References

-

Seyferth, D. (2009). "The Grignard Reagents".[3][4][5][6][7][8][9] Organometallics. Link

-

Knochel, P., et al. (2006). "A Convenient Method for Determining the Concentration of Grignard Reagents". Synthesis. Link

-

Gray, G. W. (1982). "The Chemistry of Liquid Crystals". Philosophical Transactions of the Royal Society A. Link

-

Peltzer, R. M., et al. (2017). "How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents". Journal of the American Chemical Society. Link

-

BenchChem. (2025).[4] "Application of 4-Bromobiphenyl in the Synthesis of Liquid Crystals". BenchChem Application Notes. Link

Sources

- 1. 4-TERT-BUTYLPHENYLMAGNESIUM BROMIDE | 63488-10-8 [chemicalbook.com]

- 2. 4-N-BUTYLPHENYLMAGNESIUM BROMIDE synthesis - chemicalbook [chemicalbook.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. indiamart.com [indiamart.com]

- 7. Sciencemadness Discussion Board - Grignard Reagent 4-chlorophenylmagnesium bromide - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. US6063940A - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof - Google Patents [patents.google.com]

- 9. fcn.unp.edu.ar [fcn.unp.edu.ar]

physical properties of 4-n-butylphenylmagnesium bromide

[1][2]

Executive Summary

4-n-Butylphenylmagnesium bromide (CAS 185416-14-2) is a specialized organometallic reagent belonging to the class of aryl Grignard reagents.[1][2] Unlike its more common tert-butyl isomer, the n-butyl variant offers a linear, flexible lipophilic tail that is critical in materials science—specifically in the synthesis of liquid crystal mesogens and organic semiconductor polymers (e.g., poly(4-butyltriphenylamine)).

This guide provides a rigorous technical analysis of its physical properties, synthesis, and handling. It addresses the practical challenges of working with this air- and moisture-sensitive reagent, shifting focus from theoretical data to field-proven application protocols.

Part 1: Chemical Identity & Structural Analysis

The reagent is almost exclusively handled as a solution in tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF). The linear alkyl chain imparts specific solubility and packing properties to downstream products, distinguishing it from the bulky tert-butyl analog.

Table 1: Chemical Identification Profile

| Parameter | Data |

| Chemical Name | 4-n-Butylphenylmagnesium bromide |

| CAS Number | 185416-14-2 |

| Molecular Formula | C₁₀H₁₃BrMg |

| Molecular Weight | 237.42 g/mol |

| Precursor | 1-Bromo-4-n-butylbenzene (CAS 41492-05-1) |

| Common Concentration | 0.5 M in THF or 2-MeTHF |

| MDL Number | MFCD00013244 (Analogous ref) |

Structural Visualization

The following diagram illustrates the formation of the Grignard species and its equilibrium in ether solvents (Schlenk equilibrium).

Figure 1: Formation and solution-state equilibrium of 4-n-butylphenylmagnesium bromide.

Part 2: Physical Properties Profile

As Grignard reagents are rarely isolated as neat solids due to instability, "physical properties" in a research context refers to the solution properties . The values below reflect the standard commercial preparation (0.5 M in THF).

Table 2: Physical Properties (0.5 M Solution in THF)

| Property | Value / Description | Technical Note |

| Appearance | Clear to dark yellow/brown liquid | Color deepens with concentration and iodine initiation. |

| Density | ~0.95 – 0.98 g/mL (at 25°C) | Dominated by THF density (0.889 g/mL); solute increases density. |

| Molarity | 0.5 M (Standard) | Higher concentrations (>1.0 M) may precipitate at low temps. |

| Boiling Point | 66°C (Solvent-driven) | Do not distill; reagent decomposes before boiling. |

| Flash Point | -14.5°C (THF-driven) | Highly flammable; handle under inert gas. |

| Solubility | Miscible in Et₂O, THF, Dioxane | Incompatible with hydrocarbons unless a donor solvent is present. |

| Stability | Air/Moisture Sensitive | Hydrolyzes to n-butylbenzene upon exposure to proton sources. |

Part 3: Synthesis & Preparation Protocol

While commercially available, fresh preparation is often required for sensitive catalytic cycles (e.g., Kumada coupling) to minimize oxide impurities.

Mechanism

The synthesis involves the oxidative addition of Magnesium(0) into the Carbon-Bromine bond of 1-bromo-4-n-butylbenzene. This reaction is exothermic and requires initiation.

Experimental Protocol: 0.5 M Scale

Safety: Perform all steps in a fume hood using Schlenk techniques or a glovebox.

-

Activation of Magnesium:

-

Place Mg turnings (1.1 equiv) in a flame-dried 3-neck flask equipped with a reflux condenser and addition funnel under Argon.

-

Scientist's Tip: Dry stir the Mg turnings vigorously overnight to expose fresh metal surfaces, or add a single crystal of Iodine (I₂) and heat gently until purple vapor forms to activate.

-

-

Solvent Preparation:

-

Ensure THF is distilled from Sodium/Benzophenone or passed through an activated alumina column (Karl Fischer < 50 ppm water).

-

-

Initiation:

-

Add just enough THF to cover the Mg.

-

Add 5-10% of the 1-bromo-4-n-butylbenzene neat.

-

Heat gently with a heat gun. Turbidity and bubbling indicate initiation.

-

-

Addition:

-

Dilute the remaining bromide in THF to the desired volume.

-

Add dropwise to maintain a gentle reflux without external heating.

-

Causality: Controlling the rate prevents Wurtz coupling (homocoupling) side reactions.

-

-

Maturation:

-

After addition, reflux at 65°C for 1-2 hours to ensure complete consumption of the bromide.

-

Cool to room temperature and filter through a glass frit (under Argon) to remove unreacted Mg.

-

Titration (Quality Control)

Before use, the exact concentration must be determined, as solvent evaporation can alter molarity.

-

Method: Titration against salicylaldehyde phenylhydrazone or using the No-D NMR method with 1,5-cyclooctadiene as an internal standard.

Figure 2: Step-by-step synthesis workflow for high-purity Grignard preparation.

Part 4: Applications in Drug & Materials Development

The 4-n-butylphenyl moiety is a privileged scaffold in liquid crystal engineering and organic electronics.

Key Reaction Pathways

-

Kumada/Suzuki Coupling: Used to attach the n-butylphenyl group to heteroaromatic cores for organic light-emitting diodes (OLEDs).

-

Nucleophilic Addition: Reaction with ketones/aldehydes to form tertiary/secondary alcohols, precursors to lipophilic drug candidates.

-

Inorganic Synthesis: Precursor for Silver Benzeneselenolate (AgSePh) nanocrystals, where the butyl chain acts as a stabilizing ligand.

Figure 3: Primary synthetic utility and downstream applications.

References

-

Sigma-Aldrich. 4-tert-Butylphenylmagnesium bromide solution 0.5 M in THF. (Note: Used as physical property proxy for density/safety). Link

-

ChemicalBook. 4-n-Butylphenylmagnesium bromide (CAS 185416-14-2) Product Description. Link

-

ETH Zurich Research Collection. Tunable Synthesis of Metal–Organic Chalcogenide Semiconductor Nanocrystals. (Describes use of 1-bromo-4-n-butylbenzene precursor). Link

-

PubChem. 1-Bromo-4-butylbenzene (Precursor Data). Link

-

Rieke Metals. Grignard Reagents Catalog: 4-n-Butylphenylmagnesium bromide. Link

A Technical Guide to the Solubility of 4-n-Butylphenylmagnesium Bromide: Theoretical Principles and Practical Determination

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-n-butylphenylmagnesium bromide, a vital Grignard reagent in organic synthesis. Addressed to researchers, chemists, and drug development professionals, this document moves beyond simple data presentation to explore the fundamental principles governing the solubility of Grignard reagents. We delve into the complexities of the Schlenk equilibrium, the critical role of solvent coordination, and the influence of temperature and concentration. Recognizing the scarcity of published quantitative data for this specific reagent, this guide provides a robust, field-proven experimental protocol for its empirical determination. Safety protocols and handling procedures are also detailed to ensure operational excellence and laboratory safety.

Introduction to 4-n-Butylphenylmagnesium Bromide and the Significance of Its Solubility

4-n-butylphenylmagnesium bromide is an organometallic compound, specifically a Grignard reagent, that serves as a powerful nucleophile and a strong base in organic chemistry. Its utility lies in the formation of new carbon-carbon bonds, a cornerstone of molecular construction.[1] The reagent enables the synthesis of a wide array of more complex molecules, including alcohols, ketones, and carboxylic acids, by reacting with various electrophiles like carbonyl compounds and carbon dioxide.[2]

The solubility of a Grignard reagent in its reaction solvent is not merely a physical constant; it is a critical process parameter that dictates:

-

Reaction Kinetics: The concentration of the soluble, reactive species directly influences the rate of reaction. Poor solubility can lead to sluggish or incomplete conversions.

-

Process Scalability and Safety: Undissolved Grignard reagent can create a heterogeneous mixture, posing challenges for consistent process control and heat management, especially during scale-up. The high exothermicity of Grignard reactions necessitates a homogeneous solution to prevent dangerous "hot spots" and potential runaway reactions.[3]

-

Product Purity: Inconsistent solubility can lead to the precipitation of various magnesium species, potentially complicating product work-up and purification.

Understanding and controlling the solubility of 4-n-butylphenylmagnesium bromide is therefore paramount for developing reproducible, safe, and efficient synthetic methodologies.

The Complex Solution Chemistry: Beyond a Simple Formula

Grignard reagents are often represented by the simple formula RMgX, but their true nature in solution is far more complex.[4][5] Their behavior is governed by a dynamic equilibrium and strong interactions with the solvent.

The Schlenk Equilibrium

In 1917, Wilhelm Schlenk determined that Grignard reagents exist in solution as a mixture of species in a dynamic equilibrium, now known as the Schlenk equilibrium.[4] This equilibrium involves the disproportionation of the organomagnesium halide (RMgX) into a dialkylmagnesium species (R₂Mg) and a magnesium dihalide (MgX₂).[6][7]

2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium is influenced by several factors, including the nature of the organic group (R), the halide (X), the solvent, and the temperature.[5][6] The various species present—RMgX, R₂Mg, and MgX₂—each have different solubilities and reactivities, making the overall solution behavior complex.[8] For instance, in certain solvents, the magnesium halide salt may precipitate, driving the equilibrium to the right.[9][10]

Caption: The Schlenk Equilibrium for Grignard Reagents.

The Decisive Role of Ethereal Solvents

Grignard reagents are almost exclusively prepared and utilized in ethereal solvents like diethyl ether, tetrahydrofuran (THF), or 2-methyltetrahydrofuran (2-MeTHF).[2][11] This is because the solvent is not merely an inert medium but an active participant in the chemistry. The oxygen atoms in ether molecules act as Lewis bases, donating electron pairs to the electron-deficient magnesium center.[7] This coordination is crucial for:

-

Stabilization and Solubilization: The solvation of the magnesium species by ether molecules, typically forming complexes like RMgX(L)₂, where L is the ether, is what allows the Grignard reagent to dissolve and remain stable in solution.[7][10]

-

Modulating Reactivity: The degree of solvation influences the reactivity of the Grignard reagent. The monomeric, solvated species is generally considered the most reactive nucleophile.[6]

THF is a stronger Lewis base than diethyl ether and is generally better at solvating magnesium species, often leading to higher solubility and a shift in the Schlenk equilibrium.[9] 2-MeTHF is a valuable alternative to THF, offering a higher boiling point and lower water miscibility, which can be advantageous in industrial processes.

Quantitative Solubility Data: A Practical Perspective

Below is a summary of commercially available concentrations for an analogous compound, 4-tert-butylphenylmagnesium bromide. This data serves as a useful, albeit approximate, benchmark for researchers.

| Compound | Solvent | Concentration (M) | Source |

| 4-tert-Butylphenylmagnesium bromide | Tetrahydrofuran (THF) | 0.5 M | [12][13] |

| 4-tert-Butylphenylmagnesium bromide | 2-Methyltetrahydrofuran (2-MeTHF) | 0.5 M | [12][14][15][16] |

| 4-n-Butoxyphenylmagnesium bromide | 2-Methyltetrahydrofuran (2-MeTHF) | 0.5 M | [17] |

This table presents data for analogous compounds and should be used as an estimation. The actual solubility of 4-n-butylphenylmagnesium bromide must be determined empirically.

Experimental Protocol for Solubility Determination

For processes requiring precise knowledge of solubility, empirical determination is essential. The following protocol outlines a robust, self-validating method combining Grignard reagent synthesis, standardization, and solubility measurement.

Workflow Overview

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. Grignard Reagent - GeeksforGeeks [geeksforgeeks.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Grignard reagents | Geology | Research Starters | EBSCO Research [ebsco.com]

- 5. researchgate.net [researchgate.net]

- 6. fiveable.me [fiveable.me]

- 7. Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenylmagnesium Bromide | 100-58-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 9. d-nb.info [d-nb.info]

- 10. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 11. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]

- 12. 4-tert-Butylphenylmagnesium bromide solution | C10H13BrMg | CID 4608371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 4-tert-Butylphenylmagnesium bromide, 0.5 M solution in THF, J&KSeal [chemdict.com]

- 14. 4-tert-Butylphenylmagnesium bromide, 0.50 M in 2-MeTHF 100 mL | Request for Quote [thermofisher.com]

- 15. 4-tert-Butylphenylmagnesium bromide, 0.50 M in 2-MeTHF 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 16. 4-tert-Butylphenylmagnesium bromide, 0.50 M in 2-MeTHF 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 17. 4-n-Butoxyphenylmagnesium bromide | #G0044 | Rieke Metals Products & Services [riekemetals.com]

Technical Monograph: Discovery & Optimization of 4-n-Butylphenylmagnesium Bromide

The following guide serves as an in-depth technical monograph on the development, synthesis, and application of 4-n-butylphenylmagnesium bromide . This document is structured for discovery chemists and process engineers, focusing on the mechanistic nuances of Grignard formation, safety parameters during scale-up, and its strategic utility in constructing liquid crystalline materials and pharmacophores.

Executive Summary & Strategic Utility

4-n-butylphenylmagnesium bromide (CAS: 185416-14-2) is a specialized aryl Grignard reagent utilized primarily for introducing the lipophilic 4-butylphenyl moiety into complex organic scaffolds. Unlike the ubiquitous phenylmagnesium bromide, the presence of the para-butyl chain imparts specific solubility and electronic properties (inductive donation) that are critical in two major fields:

-

Liquid Crystal Engineering: It is a key intermediate in the synthesis of 4-butyl-4'-cyanobiphenyl (4CB) , a fundamental mesogen used in nematic liquid crystal displays (LCDs).

-

Medicinal Chemistry: Used to modulate lipophilicity (

) in drug candidates targeting hydrophobic pockets (e.g., GPCR antagonists), serving as a bioisostere for other alkyl-aryl groups.

This guide details the optimized "discovery" protocols—moving from bench-scale synthesis to robust process chemistry—ensuring high titer and minimal homocoupling side products.

Mechanistic Foundation: The Radical Pathway

The formation of 4-n-butylphenylmagnesium bromide from 1-bromo-4-n-butylbenzene is not a simple concerted insertion. It follows a Single Electron Transfer (SET) mechanism on the magnesium surface. Understanding this is crucial for troubleshooting initiation failures or low yields.

The SET Mechanism

-

Initiation: The carbon-halogen bond accepts an electron from the Mg surface, forming a radical anion.

-

Fragmentation: The radical anion cleaves into a bromide anion (

) and a 4-butylphenyl radical ( -

Surface Adsorption: The radical species remain adsorbed or in the diffusion layer near the Mg surface.

-

Recombination: The aryl radical combines with the oxidized magnesium species (

) to form the Grignard reagent (

Critical Failure Mode (Wurtz Coupling): If the concentration of the organic halide is too high near the surface, the generated

Figure 1: Single Electron Transfer (SET) mechanism highlighting the bifurcation between successful Grignard formation and the parasitic Wurtz coupling pathway.

Optimized Synthesis Protocol

This protocol is designed for high-purity generation (0.5 M to 1.0 M) in Tetrahydrofuran (THF). THF is preferred over diethyl ether due to its higher boiling point (better kinetics) and ability to solvate the resulting aryl Grignard species, preventing precipitation.

Materials & Pre-requisites

-

Substrate: 1-Bromo-4-n-butylbenzene (CAS: 41492-05-1). Must be dry (<100 ppm

). -

Magnesium: Turnings or Rieke® Magnesium (for difficult initiations). Mechanically activated (crushed) under inert gas.

-

Solvent: Anhydrous THF (stabilized or inhibitor-free).

-

Initiator: Iodine (

) crystal or 1,2-Dibromoethane (DBE).

Step-by-Step Workflow

-

System Preparation:

-

Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

-

Cool under a stream of dry Nitrogen (

) or Argon.

-

-

Magnesium Activation:

-

Charge Mg turnings (1.1 - 1.2 equivalents) into the flask.

-

Dry Activation: Stir Mg vigorously under

for 30 mins to expose fresh metal surfaces. -

Add a single crystal of

and heat gently with a heat gun until iodine vapor sublimes onto the Mg (purple haze).

-

-

Initiation (The Critical Step):

-

Cover Mg with a minimal volume of THF.

-

Add 5-10% of the total 1-Bromo-4-n-butylbenzene solution.

-

Observation: Loss of iodine color and spontaneous boiling indicate successful initiation. If failed, add 2-3 drops of 1,2-dibromoethane (entrainment method).

-

-

Propagation (Exotherm Control):

-

Once reflux stabilizes, add the remaining bromide/THF solution dropwise.

-

Rate Control: Maintain a gentle reflux without external heating if possible. This indicates the reaction is kinetically controlled by the addition rate.

-

Note: If the reaction cools too much, Wurtz coupling increases. If it gets too hot, solvent loss occurs.

-

-

Maturation:

-

After addition, reflux externally (65°C) for 1-2 hours to consume residual bromide.

-

Cool to room temperature. The solution should be dark grey/brown.

-

Figure 2: Process flow diagram for the controlled synthesis of 4-n-butylphenylmagnesium bromide.

Quality Control & Characterization

Before using the reagent in precious coupling reactions, the exact titer must be determined.

Titration Method (No-Dalt / Paquette)

Standard acid-base titration is inaccurate due to the presence of basic magnesium alkoxides (from moisture ingress).

-

Reagent: Salicylaldehyde phenylhydrazone or Menthol/1,10-phenanthroline.

-

Protocol:

-

Aliquot 1.0 mL of Grignard solution.

-

Quench with excess iodine in benzene/THF (color persists).

-

Back-titrate unreacted iodine with sodium thiosulfate.

-

-

Target Yield: >90% conversion.

-

Appearance: Dark grey to brown solution. Turbidity indicates salt precipitation or high homocoupling.

Data Summary: Physical Properties

| Property | Value | Note |

|---|

| Molecular Formula |

Applications in Discovery Chemistry

A. Synthesis of Liquid Crystals (Kumada Coupling)

The primary industrial driver for this reagent is the synthesis of biphenyl mesogens.

-

Reaction: 4-n-butylphenylmagnesium bromide + 1-bromo-4-iodobenzene (Pd/Ni cat)

4-bromo-4'-butylbiphenyl. -

Significance: This intermediate is subsequently cyano-substituted to form 4CB , a liquid crystal with a stable nematic phase range.

B. Drug Discovery (Lipophilicity Tuning)

In medicinal chemistry, the n-butyl chain acts as a flexible hydrophobic probe.

-

Workflow: Reacting the Grignard with aryl nitriles or Weinreb amides to form ketones.

-

Rationale: The butyl group provides steric bulk without the rigidity of a t-butyl group, often improving metabolic stability or binding affinity in hydrophobic pockets (e.g., in the development of Sartan analogs or specialized statin derivatives, though 4-fluorophenyl is standard for Atorvastatin).

Safety & Scale-Up Hazards

-

Thermal Runaway: The formation reaction is highly exothermic (

). Failure to control the addition rate can lead to solvent boiling and over-pressurization. -

Induction Period: A common danger is adding too much bromide before initiation occurs ("pooling"). Once the reaction starts, the accumulated reagents react simultaneously, causing an explosion. Always verify initiation (exotherm/color change) before bulk addition.

-

Quenching: Quench residual Grignard with saturated ammonium chloride (

) at 0°C. Direct water addition generates butane gas and heat violently.

References

-

Rieke Metals. Grignard Reagents in 2-Methyltetrahydrofuran (2-MeTHF).[2] Retrieved from

-

ChemicalBook. 4-N-BUTYLPHENYLMAGNESIUM BROMIDE Properties and Suppliers (CAS 185416-14-2). Retrieved from

-

Organic Syntheses. Preparation of Grignard Reagents: General Protocols. (Standard grounding for the described methodology). Retrieved from

-

BenchChem. Application Notes for the Synthesis of 4-Alkylbiphenyls via Grignard Reagent Chemistry. Retrieved from

- Pfizer/Warner-Lambert.Process Chemistry of Atorvastatin (Contextual reference for aryl-pyrrole synthesis). (Note: While Atorvastatin uses 4-fluorophenyl, the process chemistry principles for aryl-Grignard handling are identical).

Sources

An In-depth Technical Guide to the Safe Handling and Management of 4-n-butylphenylmagnesium bromide

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Hazard Analysis

4-n-butylphenylmagnesium bromide is a member of the Grignard reagent family, a class of organometallic compounds renowned for their utility in forming new carbon-carbon bonds.[1] These reagents are powerful nucleophiles and strong bases, making them indispensable tools in organic synthesis, from academic research to industrial-scale drug development.[1][2] However, the very reactivity that makes them so valuable also presents significant safety hazards.

This guide provides a comprehensive framework for the safe handling, use, and disposal of 4-n-butylphenylmagnesium bromide, grounded in an understanding of its inherent chemical properties. Adherence to these protocols is paramount to mitigating risks and ensuring both personal safety and experimental success.

The primary hazards associated with 4-n-butylphenylmagnesium bromide, and Grignard reagents in general, stem from their extreme reactivity with air and moisture.[1] Many are pyrophoric, meaning they can ignite spontaneously upon contact with air.[3] They react violently with water and other protic solvents in a highly exothermic manner, which can lead to runaway reactions and fires, especially given the flammable nature of the ethereal solvents in which they are typically supplied.[1][4] A thorough risk assessment is a mandatory prerequisite for any procedure involving this reagent.[1]

Section 2: Chemical and Physical Properties

A clear understanding of the chemical and physical properties of 4-n-butylphenylmagnesium bromide is fundamental to its safe handling. This data informs storage conditions, handling techniques, and emergency response procedures.

| Property | Value | Source |

| Chemical Formula | C10H13BrMg | [5] |

| Molecular Weight | 237.42 g/mol | [6] |

| CAS Number | 63488-10-8 | [7] |

| Appearance | Typically a solution in an ethereal solvent like THF or diethyl ether. | |

| Boiling Point (of 0.5M THF solution) | 65-67 °C / 760 mmHg | |

| Density (of 0.5M THF solution) | 0.952 g/mL at 25 °C | |

| Flash Point (of 0.5M THF solution) | -17 °C (1.4 °F) - closed cup | |

| Reactivity | Reacts violently with water; air and moisture sensitive.[1][7] |

Section 3: Hazard Identification and Control Measures

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment (PPE), is essential for mitigating the risks associated with 4-n-butylphenylmagnesium bromide.

| Hazard | Description | Engineering Controls | Administrative Controls | Personal Protective Equipment (PPE) |

| Pyrophoricity/Air & Moisture Reactivity | Can ignite spontaneously on contact with air or moisture.[1][3] Reacts violently with water. | - Chemical Fume Hood- Glove Box (for large-scale work or highly pyrophoric reagents)[1][8] | - Work under an inert atmosphere (Nitrogen or Argon)[9]- Use anhydrous solvents and oven-dried glassware[10]- Never work alone[3][10] | - Flame-resistant lab coat[4][11]- Chemical splash goggles and a face shield[10]- Nitrile gloves underneath neoprene or Nomex gloves[3][10] |

| Flammability | Typically supplied in highly flammable ethereal solvents (e.g., THF, diethyl ether).[4][12] | - Chemical Fume Hood- Use of non-sparking tools and explosion-proof equipment.[13][14] | - Keep away from ignition sources (heat, sparks, open flames).[14][15]- Minimize quantities stored and in use.[10] | - Flame-resistant lab coat[4][11] |

| Corrosivity | Causes severe skin burns and eye damage.[5][16] | - Chemical Fume Hood | - Handle with care to avoid direct contact.- Have immediate access to safety shower and eyewash station.[8] | - Chemical-resistant gloves (nitrile underneath neoprene recommended)[3][10]- Chemical splash goggles and face shield[10]- Long-sleeved lab coat and closed-toe shoes[17][18] |

| Exothermic Reactions | Both the formation and quenching of the reagent are highly exothermic and can lead to runaway reactions.[1][19] | - Use a laboratory jack to allow for quick removal of heating/cooling baths.[4] | - Slow, controlled addition of reagents.[19]- Maintain adequate cooling throughout the reaction and quenching process.[19] | - Standard PPE as listed above. |

Section 4: Safe Handling and Experimental Protocols

Adherence to meticulous and well-rehearsed procedures is critical when working with 4-n-butylphenylmagnesium bromide.

General Handling Precautions

-

Inert Atmosphere: All manipulations must be carried out under an inert atmosphere of nitrogen or argon to rigorously exclude air and moisture.[3]

-

Dry Glassware and Solvents: All glassware must be thoroughly dried, typically by oven-drying or flame-drying under vacuum, and allowed to cool under an inert atmosphere.[4][10] Solvents must be anhydrous.

-

Work Area: Conduct all work in a properly functioning chemical fume hood.[8] The work area should be free of clutter and combustible materials, such as paper towels.[10]

-

Buddy System: Never work alone when handling pyrophoric or highly reactive reagents.[3][10] Ensure a colleague is aware of the work being performed.

-

Dry Run: For unfamiliar procedures, it is highly recommended to perform a "dry run" with non-hazardous materials to practice the manipulations.[10]

Protocol: Transferring the Reagent

Transferring the reagent from its storage container (e.g., a Sure/Seal™ bottle) to the reaction vessel is a critical step that requires precision and care.

Method 1: Syringe Transfer (for volumes < 15-20 mL) [10][13]

-

Preparation: Ensure the reaction flask is assembled, dry, and under a positive pressure of inert gas.

-

Syringe Preparation: Select a dry syringe with a capacity at least twice the volume to be transferred to avoid pulling air into the syringe.[10] Purge the syringe with inert gas several times.

-

Transfer: Puncture the septum of the Sure/Seal™ bottle with the syringe needle. Introduce a positive pressure of inert gas into the bottle via a separate needle connected to the inert gas line.

-

Withdrawal: Carefully withdraw the desired volume of the Grignard reagent into the syringe. It is often helpful to withdraw slightly more than needed and then carefully push the excess back into the bottle to remove any gas bubbles from the syringe.

-

Injection: Swiftly and carefully transfer the syringe to the reaction flask and inject the reagent.

-

Cleaning: Immediately rinse the syringe and needle by drawing up an anhydrous, non-protic solvent (like toluene or hexane) and discharging it into a separate flask containing an alcohol like isopropanol for quenching.

Method 2: Cannula Transfer (for volumes > 15-20 mL) [10][13]

This method is generally safer for larger volumes.

-

Preparation: Pressurize the Sure/Seal™ bottle with inert gas. The receiving flask should be vented to an oil bubbler.

-

Cannulation: Insert one end of a double-tipped needle (cannula) through the septum of the Sure/Seal™ bottle, ensuring the tip is below the liquid level. Insert the other end into the receiving flask.

-

Transfer: The pressure difference will drive the liquid from the storage bottle to the reaction flask. The rate of transfer can be controlled by adjusting the gas pressure or the depth of the venting needle in the receiving flask.

-

Completion: Once the transfer is complete, remove the cannula from the reaction flask first, then from the reagent bottle.

-

Cleaning: Flush the cannula with a dry, inert solvent which is then quenched.

Diagram: Inert Atmosphere Reagent Transfer

Caption: Workflow for transferring Grignard reagents under inert atmosphere.

Protocol: Quenching the Reaction

Quenching is the process of deactivating any unreacted Grignard reagent at the end of a reaction. This is a hazardous step due to its highly exothermic nature.[19] An "induction period," where the reaction is slow to start, followed by a sudden, rapid exotherm is a known phenomenon that must be respected.[19][20]

-

Cooling: Cool the reaction flask to 0 °C in a well-maintained ice-water bath.[19][21]

-

Slow Addition: With vigorous stirring, slowly and dropwise add the quenching agent via an addition funnel.[19][20] Never add the reaction mixture to the quenching agent.[22]

-

Patience: Be patient and respect any induction period.[20] Do not increase the rate of addition if the reaction does not start immediately.[19]

-

Monitoring: Monitor the internal temperature. If it rises rapidly, pause the addition until it subsides.[19]

-

Completion: Continue the slow addition until no further exotherm is observed.[19]

-

Workup: After the quench is complete, an acidic workup (e.g., with 10% sulfuric acid or saturated aqueous ammonium chloride) is often performed to dissolve the magnesium salts before product extraction.[1][20]

Diagram: Grignard Quenching Decision Tree

Caption: Decision tree for selecting a Grignard quenching agent.

Section 5: Storage and Disposal

Proper storage and disposal are final, but critical, components of the safety lifecycle for 4-n-butylphenylmagnesium bromide.

Storage

-

Store the reagent in its original container under an inert atmosphere.[9]

-

Keep the container in a cool, dry, well-ventilated area away from incompatible substances like water, acids, and oxidizing agents.[13]

-

Do not store with other flammable materials or in a standard flammable solvents cabinet.[9]

-

Short-term storage in a sealed flask under a positive pressure of dry argon or nitrogen is acceptable.[23]

Disposal

-

Excess Reagent: Small amounts of unused or unwanted Grignard reagent must be destroyed by careful quenching. This can be done by significantly diluting the reagent with an unreactive solvent like toluene or heptane, cooling the mixture in an ice bath, and then slowly adding a less reactive alcohol like isopropanol, followed by a more reactive one like methanol, and finally, water.

-

Contaminated Materials: All materials contaminated with 4-n-butylphenylmagnesium bromide, including paper towels, gloves, and absorbent materials used for spills, must be treated as hazardous waste.[10] They should be quenched with an alcohol before disposal.

-

Empty Containers: Empty reagent bottles will still contain hazardous residue. They should be carefully rinsed with a non-protic solvent, and the rinsate must be quenched as described above.[9] Never leave an empty, unrinsed container open to the atmosphere.[10]

Section 6: Emergency Procedures

Preparedness is key to responding effectively to an emergency.

-

Spills:

-

Fire:

-

Small fires (e.g., at a needle tip) can often be extinguished by smothering with a beaker of sand.[1]

-

For larger fires involving Grignard reagents, use a Class D fire extinguisher (for combustible metals) or a standard dry powder (ABC) extinguisher.[1]

-

DO NOT use water or a carbon dioxide (CO₂) extinguisher , as they will react violently with the Grignard reagent and exacerbate the fire.[1]

-

-

Personal Exposure:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[16]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[13][16]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16]

-

Section 7: Conclusion

4-n-butylphenylmagnesium bromide is a powerful synthetic tool, but its reactivity demands the utmost respect and adherence to rigorous safety protocols. By understanding its inherent hazards and implementing a multi-layered safety approach encompassing engineering controls, administrative procedures, and the correct use of personal protective equipment, researchers can handle this reagent safely and effectively. A culture of safety, built on thorough training, meticulous planning, and constant vigilance, is the ultimate key to preventing incidents and ensuring a safe laboratory environment.

References

-

Grignard reagent. Sciencemadness Wiki. [Link]

-

Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics. ResearchGate. [Link]

-

Grignard Reaction Reagents: A Toolbox for Chemists. Industrial Chemical Manufacturers. [Link]

-

Procedures for Safe Use of Pyrophoric Organolithium Reagents. University of California, Irvine Environmental Health & Safety. [Link]

-

Procedures for Safe Use of Pyrophoric Liquid Reagents. University of California, Santa Barbara Chemistry and Biochemistry. [Link]

-

The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards. Medium. [Link]

-

Quenching Reactions: Grignards. Chemistry LibreTexts. [Link]

-

Quenching Reactive Substances. KGROUP. [Link]

-

Grignard Reaction. American Chemical Society. [Link]

-

Is there a way to safely dispose of Ethyl Magnesium Bromide? Reddit. [Link]

-

Pyrophoric Reagents Handling in Research Labs. University of Central Florida Environmental Health and Safety. [Link]

-

A Report on Reagents and its Quenching Methods. Research and Reviews. [Link]

-

Common Standard Operating Procedure. University of California, Santa Barbara Department of Chemistry & Biochemistry. [Link]

-

What are Grignard reagent preparation precautions during preparation? Quora. [Link]

-

Procedures for Quenching Pyrophoric Reagents. University of Nebraska-Lincoln. [Link]

-

ORGANIC II LABORATORY(Major's) KELLY Grignard Reaction. ResearchGate. [Link]

-

AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide. [Link]

-

4-tert-Butylphenylmagnesium bromide solution. PubChem. [Link]

-

Personal Protective Equipment for Chemical Handling. Real Safety. [Link]

-

Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]

-

Overnight Storage of Freshly Prepared Grignard. Reddit. [Link]

-

Developing SOPs for Hazardous Chemical Manipulations. American Chemical Society. [Link]

-

Phenylmagnesium bromide. Wikipedia. [Link]

-

Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. University of Nevada, Reno Environmental Health & Safety. [Link]

-

Personal Protective Equipment. Georgia Institute of Technology Environmental Health & Safety. [Link]

-

Material Safety Data Sheet. Gelest. [Link]

-

Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]

-

16 questions with answers in GRIGNARD REACTION. ResearchGate. [Link]

-

SAFETY DATA SHEET. Fisher Scientific. [Link]

- Process for the preparation of grignard reagents and their utilization in organic syntheses.

-

Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 3. ehs.uci.edu [ehs.uci.edu]

- 4. acs.org [acs.org]

- 5. 4-tert-Butylphenylmagnesium bromide solution | C10H13BrMg | CID 4608371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-tert-Butylphenylmagnesium bromide 0.5M tetrahydrofuran 63488-10-8 [sigmaaldrich.com]

- 7. 4-TERT-BUTYLPHENYLMAGNESIUM BROMIDE | 63488-10-8 [chemicalbook.com]

- 8. chemistry.nd.edu [chemistry.nd.edu]

- 9. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]

- 10. The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards | Lab Manager [labmanager.com]

- 11. s2.ehs.gatech.edu [s2.ehs.gatech.edu]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. home.miracosta.edu [home.miracosta.edu]

- 16. fishersci.com [fishersci.com]

- 17. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]

- 18. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. rroij.com [rroij.com]

- 22. reddit.com [reddit.com]

- 23. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]

Commercial Availability & Synthesis Guide: 4-n-Butylphenylmagnesium Bromide

[1]

Executive Summary: The "Ghost Product" Reality

4-n-Butylphenylmagnesium bromide (CAS: 185416-14-2) is a specialized aryl Grignard reagent utilized primarily in the synthesis of liquid crystals and lipophilic pharmaceutical intermediates.[1][2] Unlike its ubiquitous analog 4-tert-butylphenylmagnesium bromide (CAS: 63488-10-8), the n-butyl variant is rarely maintained as stock inventory by major Western catalog suppliers (e.g., Sigma-Aldrich, Thermo Fisher).[1][2]

For researchers, this presents a critical "Make vs. Buy" decision.[1][2] While listed by aggregator databases and custom synthesis houses, commercial lead times often exceed 4–6 weeks with significant surcharges for hazardous shipping.[1][2]

Recommendation: For requirements < 5 L, in-house preparation is the superior strategy regarding cost, time, and reagent quality.[1][2] This guide provides the validated protocol for synthesizing this reagent from the commercially available precursor, 1-bromo-4-n-butylbenzene .[1][2]

Commercial Landscape & Sourcing Strategy

Supplier Analysis

The market for 4-n-butylphenylmagnesium bromide is bifurcated between "Catalog" availability (rare) and "Custom Synthesis" (common).[1][2]

| Supplier Category | Typical Availability | Lead Time | Purity/Conc. | Notes |

| Major Catalog (Sigma, VWR) | None | N/A | N/A | Only stock tert-butyl analog.[1][2] |

| Specialty Organometallic (Rieke, Strem) | Inquire | 2–4 Weeks | 0.5 M – 1.0 M | Likely made on demand.[1][2] High cost.[1][2] |

| Asian Aggregators (Echemi, ChemicalBook) | Listed | Variable | Variable | Verify COA rigorously; often unverified stock.[1][2] |

| Precursor Supplier (Combi-Blocks, Enamine) | High | 2–5 Days | >97% | Recommended route. Buy precursor (CAS 41492-05-1).[1][2] |

Decision Matrix: Buy vs. Make

Use the following logic flow to determine your sourcing path.

Figure 1: Strategic decision tree for sourcing 4-n-butylphenylmagnesium bromide based on scale and urgency.

Technical Protocol: In-House Synthesis

Precursor: 1-Bromo-4-n-butylbenzene (CAS: 41492-05-1) Target: 4-n-Butylphenylmagnesium bromide (0.5 M – 1.0 M in THF)[1][2]

Mechanistic Pathway

The formation follows a standard Grignard insertion mechanism.[1][2] The n-butyl chain exerts a positive inductive effect (+I), making the aryl ring electron-rich, which generally facilitates oxidative addition of Mg, though less effectively than tert-butyl due to steric differences.[1][2]

Figure 2: Oxidative insertion of Magnesium into the C-Br bond.[1][2] Note: The n-butyl tail remains inert during this transformation.[1][2]

Experimental Procedure (100 mmol Scale)

Reagents:

-

1-Bromo-4-n-butylbenzene: 21.3 g (100 mmol) [Dried over 4Å sieves][1][2]

-

THF (Anhydrous): 100 mL (Targeting ~1.0 M)

Step-by-Step Protocol:

-

Apparatus Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser, N₂ inlet, and pressure-equalizing addition funnel. Add a magnetic stir bar.[1][2] Cool under N₂ flow.

-

Activation: Add Mg turnings and the single crystal of iodine. Heat gently with a heat gun until iodine vaporizes (purple haze), activating the Mg surface.[1][2]

-

Initiation:

-

Add just enough anhydrous THF to cover the Mg turnings.[1][2]

-

Add ~5 mL of the bromide precursor (neat or solution).[1][2]

-

Observation: Initiation is confirmed by the disappearance of the iodine color, mild exotherm, and turbidity (graying) of the solution.[1][2]

-

Troubleshooting: If no initiation occurs after 5 mins, add 2-3 drops of DIBAL-H or 1,2-dibromoethane.[1][2]

-

-

Addition: Dissolve the remaining bromide in the remaining THF. Add dropwise via the funnel over 30–45 minutes, maintaining a gentle reflux driven by the reaction's exotherm.[1][2]

-

Completion: After addition, reflux externally (oil bath at 70°C) for 1–2 hours to ensure complete consumption of the bromide.

-

Workup: Cool to room temperature. Cannulate the supernatant into a dry, N₂-flushed Schlenk storage bottle (Sure/Seal type).

Quality Control: The Knochel Titration

Never assume the theoretical concentration (1.0 M). Aryl Grignards are prone to homocoupling (Wurtz coupling), reducing active titer.[1][2]

Method: Titration with Iodine/LiCl.[1][2] Principle: Active Grignard species rapidly decolorize an iodine solution.[1][2]

Applications in Drug Development & Materials

The n-butyl tail offers distinct physicochemical properties compared to the tert-butyl group.

| Feature | 4-n-Butylphenyl (This Reagent) | 4-tert-Butylphenyl (Standard) |

| Sterics | Low steric bulk near ring; flexible tail.[1][2] | High steric bulk; rigid.[1][2] |

| Lipophilicity | High; linear chain facilitates membrane intercalation.[1][2] | High; globular shape.[1][2] |

| Phase Behavior | Mesogenic: Promotes liquid crystalline phases (nematic).[1][2] | Crystallogenic: Promotes solid crystal lattice formation.[1][2] |

| Reactivity | Standard nucleophile; less hindered.[1][2] | Slightly hindered nucleophile. |

Key Use Case: Liquid Crystals This reagent is a critical building block for 4-n-butyl-4'-cyanobiphenyl (4CB) and related mesogens.[1][2] The flexible n-butyl tail destabilizes the crystal lattice just enough to allow liquid crystalline phases to exist at room temperature, a property not shared by the rigid tert-butyl analogs.[1][2]

References

-

Precursor Data: PubChem. 1-Bromo-4-butylbenzene (CAS 41492-05-1).[1][2] National Library of Medicine.[1][2] Link

-

Titration Protocol: Krasovskiy, A., & Knochel, P. (2006).[1][2] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition. Link[1][2]

-

Grignard Synthesis: Org. Synth. 1946, 26,[1] 77. Phenylmagnesium Bromide. (General protocol adapted for alkyl-aryl systems). Link

-

Liquid Crystal Applications: Gray, G. W., et al. (1973).[1][2] Liquid Crystals and Plastic Crystals.[1][2] (Foundational text on alkyl-biphenyl mesogens).

Methodological & Application

Application Notes & Protocols: Leveraging 4-n-butylphenylmagnesium Bromide in Modern Cross-Coupling Reactions

Abstract

This technical guide provides an in-depth exploration of 4-n-butylphenylmagnesium bromide, a pivotal Grignard reagent, and its application in transition metal-catalyzed cross-coupling reactions. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple procedural lists to explain the underlying principles and causalities of experimental choices. We will dissect the mechanistic intricacies of Kumada, Negishi, and iron-catalyzed couplings, offering validated, step-by-step protocols and field-proven insights to empower robust and reproducible synthetic outcomes. The synthesis of substituted biphenyls is a cornerstone of modern chemistry, with applications ranging from pharmaceuticals to advanced materials.[1][2] 4-n-butylphenylmagnesium bromide serves as a critical C-nucleophile for introducing the 4-n-butylphenyl moiety, a common structural motif in these valuable compounds.

The Reagent: Understanding 4-n-butylphenylmagnesium Bromide

4-n-butylphenylmagnesium bromide is an organomagnesium halide, commonly known as a Grignard reagent. Its utility stems from the polarized carbon-magnesium bond, which renders the ipso-carbon atom highly nucleophilic and basic. This dual reactivity is both its strength and its challenge.

Key Characteristics:

-

Strong Nucleophile: Readily attacks a wide range of electrophilic centers, enabling the formation of new carbon-carbon bonds.

-

Strong Base: Highly sensitive to protic sources, including water, alcohols, and even terminal alkynes. This necessitates the use of anhydrous solvents and inert atmospheric conditions (Nitrogen or Argon) to prevent quenching and decomposition.[3]

-

Functional Group Intolerance: The high reactivity limits its use in the presence of sensitive functional groups like esters, ketones, and nitriles, which can be attacked by the Grignard reagent.[3][4]

The preparation of Grignard reagents is a foundational technique in organic synthesis, typically involving the reaction of an organic halide with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether.[5][6]

Protocol 1: Synthesis of 4-n-butylphenylmagnesium Bromide

This protocol outlines the standard laboratory preparation of the title Grignard reagent from 1-bromo-4-n-butylbenzene.

Materials:

-

Magnesium turnings (1.2 equivalents)

-

1-bromo-4-n-butylbenzene (1.0 equivalent)

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (one small crystal for initiation)

-

Inert gas supply (Nitrogen or Argon)

Equipment:

-

Oven-dried, three-necked round-bottom flask

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Step-by-Step Procedure:

-

Setup: Assemble the oven-dried glassware under a positive pressure of inert gas. Add the magnesium turnings and the iodine crystal to the flask.

-

Initiation: In the dropping funnel, prepare a solution of 1-bromo-4-n-butylbenzene in anhydrous THF. Add approximately 10% of this solution to the magnesium turnings. The reaction is initiated when the brown iodine color fades and gentle bubbling is observed. Gentle warming may be necessary to start the reaction.[5]

-

Addition: Once initiated, add the remaining aryl bromide solution dropwise at a rate sufficient to maintain a gentle reflux. The exothermic nature of the reaction will typically sustain the reflux.

-

Completion: After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure all the magnesium has reacted.

-

Storage & Use: Cool the resulting dark grey or brown solution to room temperature. The Grignard reagent is now ready for immediate use. For accurate results in subsequent reactions, it is best practice to determine the molarity of the solution via titration before use.

Caption: Workflow for the preparation of 4-n-butylphenylmagnesium bromide.

The Core Mechanism: The Cross-Coupling Catalytic Cycle

Transition metal-catalyzed cross-coupling reactions, which were recognized with the 2010 Nobel Prize in Chemistry, have revolutionized organic synthesis.[7][8] Most of these reactions, including the Kumada coupling, proceed through a common catalytic cycle involving a low-valent metal catalyst, typically Palladium(0) or Nickel(0).[3][7]

The cycle consists of three fundamental steps:

-

Oxidative Addition: The active M(0) catalyst inserts into the carbon-halogen bond of an organic electrophile (Ar-X), forming an organometal-halide complex and oxidizing the metal to M(II).[7][9] This step is often rate-determining.

-

Transmetalation: The organic group from the organometallic nucleophile (in this case, the 4-n-butylphenyl group from the Grignard reagent) is transferred to the M(II) complex, displacing the halide.[3][10]

-

Reductive Elimination: The two organic moieties on the metal center couple and are eliminated as the final product (R-R'). This step regenerates the active M(0) catalyst, allowing the cycle to continue.[7][9]

Caption: Generalized catalytic cycle for cross-coupling reactions.

Key Applications & Protocols

While Suzuki and Negishi couplings offer greater functional group tolerance, the Kumada coupling remains highly relevant for its directness, atom economy, and the use of cost-effective nickel catalysts, especially in industrial settings.[4][10][11] More recently, iron-catalyzed methods have emerged as an even cheaper and more environmentally benign alternative.[12][13]

Protocol 2: Nickel-Catalyzed Kumada Coupling

This protocol describes the synthesis of 4-n-butyl-4'-methoxybiphenyl via the Kumada coupling of 4-n-butylphenylmagnesium bromide with 4-chloroanisole. Nickel catalysts are particularly effective for coupling with less reactive aryl chlorides.[4][14]

Materials:

-

4-n-butylphenylmagnesium bromide solution (1.2 equivalents, prepared as in Protocol 1)

-

4-chloroanisole (1.0 equivalent)

-

NiCl₂(dppp) (1-3 mol%) [dppp = 1,3-Bis(diphenylphosphino)propane]

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl) for quenching

-

Standard solvents for workup (e.g., diethyl ether, brine)

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried flask under an inert atmosphere, add the nickel catalyst and the 4-chloroanisole. Dissolve these in a minimal amount of anhydrous THF.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Grignard Addition: Slowly add the 4-n-butylphenylmagnesium bromide solution to the cooled mixture via a syringe or dropping funnel over 30 minutes. A color change is typically observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Upon completion, carefully cool the flask again in an ice bath and slowly quench the reaction by adding 1 M HCl. This step neutralizes any unreacted Grignard reagent.

-

Workup & Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure and purify the crude product via column chromatography or recrystallization to yield the desired biphenyl.

Protocol 3: Iron-Catalyzed Cross-Coupling

Iron-catalyzed reactions offer a sustainable alternative to palladium and nickel, proceeding under mild conditions with high efficiency.[12][13][15] Simple iron salts like Fe(acac)₃ are effective precatalysts.[12]

Materials:

-

4-n-butylphenylmagnesium bromide solution (1.3 equivalents)

-

Aryl chloride or tosylate (e.g., 4-chlorotoluene) (1.0 equivalent)

-

Fe(acac)₃ (5 mol%)

-

Anhydrous Tetrahydrofuran (THF)

-

N-Methyl-2-pyrrolidone (NMP) as a co-solvent (optional, can improve results)

-

Standard quenching and workup reagents

Step-by-Step Procedure:

-

Reaction Setup: Under an inert atmosphere, add the iron precatalyst and the aryl electrophile to a flask containing anhydrous THF (and NMP, if used).

-

Grignard Addition: Cool the mixture to 0 °C and slowly add the 4-n-butylphenylmagnesium bromide solution.

-

Reaction: Allow the reaction to stir at 0 °C to room temperature for 1-4 hours. Iron-catalyzed couplings are often significantly faster than their Ni/Pd counterparts.[12] Monitor the reaction by TLC or GC.

-

Workup: Perform the quenching and extraction procedure as described in Protocol 2 to isolate the crude product, which can then be purified.

Comparative Data & Strategic Considerations

The choice of coupling methodology depends on substrate scope, functional group tolerance, cost, and scale.

| Feature | Kumada Coupling (Ni-catalyzed) | Iron-Catalyzed Coupling | Negishi Coupling (Pd/Ni-catalyzed) |

| Nucleophile | 4-n-butylphenylmagnesium bromide | 4-n-butylphenylmagnesium bromide | Organozinc (prepared from Grignard) |

| Catalyst | NiCl₂(dppp), Ni(acac)₂ | FeCl₃, Fe(acac)₃ | Pd(PPh₃)₄, Ni(dppp)Cl₂ |

| Advantages | Direct, cost-effective, good for bulk scale.[4][11] | Very low cost, environmentally benign, rapid reactions.[12][13] | High functional group tolerance, mild conditions.[16][17] |

| Limitations | Low functional group tolerance, sensitive to air/moisture.[3][18] | Prone to reduction with aryl bromides/iodides.[12][13] | Requires extra step to form organozinc reagent.[4] |

| Best For | Synthesizing simple, non-functionalized biaryls. | "Green" chemistry applications, large-scale synthesis. | Complex molecule synthesis with sensitive functionalities. |

Troubleshooting & Field-Proven Insights

-

Failed Grignard Formation: This is almost always due to moisture. Ensure all glassware is rigorously oven- or flame-dried and that solvents are truly anhydrous. The magnesium surface can be activated by grinding or using a sonicator.

-

Low Coupling Yield:

-

Grignard Titration: Inaccurate stoichiometry is a common pitfall. Always titrate a fresh batch of Grignard reagent before use.

-

Catalyst Activity: Ensure the catalyst has not degraded. For palladium catalysts, an activation step to reduce Pd(II) to Pd(0) might be necessary.[19]

-

-

Homocoupling (Wurtz Reaction): The formation of 4,4'-di-n-butylbiphenyl is a common side reaction. This can often be minimized by slow addition of the Grignard reagent at lower temperatures and ensuring efficient stirring.

References

-

Kumada coupling - Wikipedia. [Link]

-

Kumada Coupling - Organic Chemistry Portal. [Link]

-

Nickel-catalyzed coupling reaction of alkyl halides with aryl Grignard reagents in the presence of 1,3-butadiene: mechanistic studies of four-component coupling and competing cross-coupling reactions - Chemical Science (RSC Publishing). [Link]

-

Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes | Fiveable. [Link]

-

Mechanism of palladium‐catalyzed cross‐coupling reactions between alkyl... | Download Scientific Diagram - ResearchGate. [Link]

-

Nickel-catalyzed cross-coupling reaction of grignard reagents with alkyl halides and tosylates: remarkable effect of 1,3-butadienes - PubMed. [Link]

-

Nickel-catalyzed cross-coupling reaction of alkyl halides with organozinc and Grignard reagents with 1,3,8,10-tetraenes as additives - PubMed. [Link]

-

Nickel-catalyzed cross-coupling reaction of grignard reagents with alkyl halides and tosylates - SciSpace. [Link]

-

PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. [Link]

-

Multinuclear iron–phenyl species in reactions of simple iron salts with PhMgBr: identification of Fe4(μ-Ph)6(THF)4 as a key reactive species for cross-coupling catalysis - Chemical Science (RSC Publishing). [Link]

-

Some Applications of the Grignard Cross-Coupling Reaction in the Industrial Field. [Link]

-

University of Groningen Practical Aspects of Carbon-Carbon Cross-Coupling Reactions Using Heteroarenes Slagt, Vincent F. [Link]

-

Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. [Link]

-

Iron-catalyzed cross-coupling reactions - PubMed. [Link]

-

Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry. [Link]

-

Iron-Catalyzed Cross-Coupling Reactions - ResearchGate. [Link]

-

Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions. [Link]

-

phenylmagnesium bromide - Organic Syntheses Procedure. [Link]

-

Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC. [Link]

-

Negishi coupling - Wikipedia. [Link]

-

Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes | Organic Process Research & Development - ACS Publications. [Link]

-

Suzuki cross-coupling reaction - YouTube. [Link]

-

Iron-Catalyzed Cross-Coupling Reactions - Organic Chemistry Portal. [Link]

-

Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. [Link]

-

Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst - ACG Publications. [Link]

-

Negishi cross-coupling reaction catalyzed by an aliphatic, phosphine based pincer complex of palladium. biaryl formation via cationic pincer-type PdIV intermediates - Dalton Transactions (RSC Publishing). [Link]

-

Co-Catalyzed Suzuki–Miyaura Coupling of Organoboronic Acids and Alkynyl Chlorides Using Potassium Bicarbonate as Base - American Chemical Society. [Link]

-

The Negishi Cross-Coupling Reaction - Denmark Group. [Link]